molecular formula C10H14ClFN2 B11738268 2-Fluoro-4-(piperidin-4-yl)pyridine hydrochloride CAS No. 1137949-71-3

2-Fluoro-4-(piperidin-4-yl)pyridine hydrochloride

Cat. No.: B11738268
CAS No.: 1137949-71-3
M. Wt: 216.68 g/mol
InChI Key: RTQJKJFOASDTBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-4-(piperidin-4-yl)pyridine hydrochloride: is a chemical compound with the molecular formula C10H13FN2·HCl It is a fluorinated pyridine derivative, which means it contains a fluorine atom attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-(piperidin-4-yl)pyridine hydrochloride typically involves the fluorination of pyridine derivatives. One common method is the reaction of 2-chloropyridine with a fluorinating agent such as potassium fluoride (KF) in the presence of a catalyst like copper(I) iodide (CuI). The reaction is carried out under anhydrous conditions and elevated temperatures to achieve the desired fluorinated product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity this compound .

Scientific Research Applications

Chemistry: In chemistry, 2-Fluoro-4-(piperidin-4-yl)pyridine hydrochloride is used as a building block for the synthesis of more complex molecules. Its fluorinated pyridine ring makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it useful in the investigation of receptor-ligand interactions and drug discovery .

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs targeting various diseases, including cancer and neurological disorders .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the development of advanced materials and coatings .

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(piperidin-4-yl)pyridine hydrochloride involves its interaction with specific molecular targets. The fluorine atom on the pyridine ring enhances its binding affinity to certain receptors, making it a potent ligand. The compound can modulate the activity of these receptors, leading to various biological effects. The exact molecular pathways involved depend on the specific target and context of its use .

Comparison with Similar Compounds

  • 2-Fluoro-3-(piperidin-4-yl)pyridine hydrochloride
  • 2-Fluoro-5-(piperidin-4-yl)pyridine hydrochloride
  • 2-Fluoro-6-(piperidin-4-yl)pyridine hydrochloride

Comparison: Compared to other fluorinated pyridine derivatives, 2-Fluoro-4-(piperidin-4-yl)pyridine hydrochloride is unique due to the position of the fluorine atom on the pyridine ring. This positional difference can significantly impact its chemical reactivity and biological activity. For example, the 4-position fluorination may enhance its binding affinity to certain receptors compared to other positions .

Properties

CAS No.

1137949-71-3

Molecular Formula

C10H14ClFN2

Molecular Weight

216.68 g/mol

IUPAC Name

2-fluoro-4-piperidin-4-ylpyridine;hydrochloride

InChI

InChI=1S/C10H13FN2.ClH/c11-10-7-9(3-6-13-10)8-1-4-12-5-2-8;/h3,6-8,12H,1-2,4-5H2;1H

InChI Key

RTQJKJFOASDTBH-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=CC(=NC=C2)F.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.